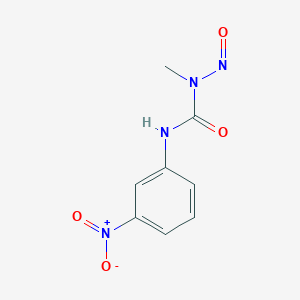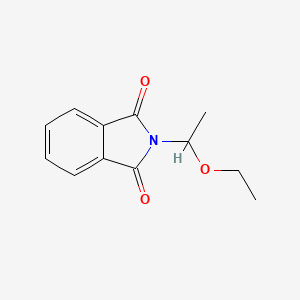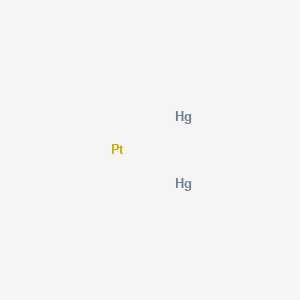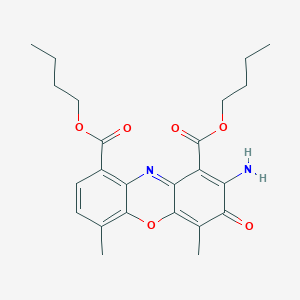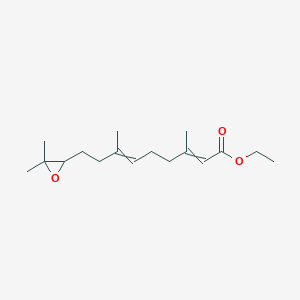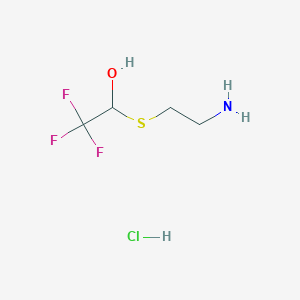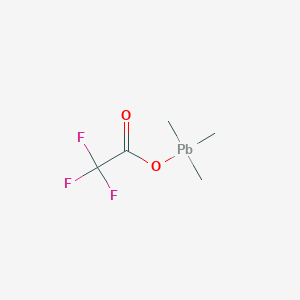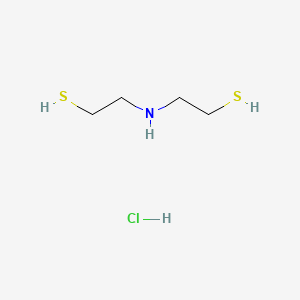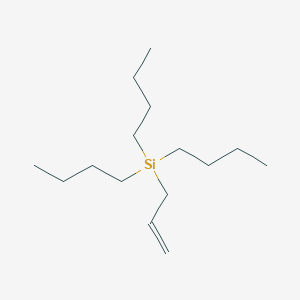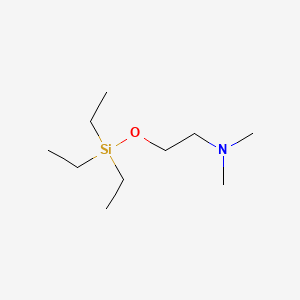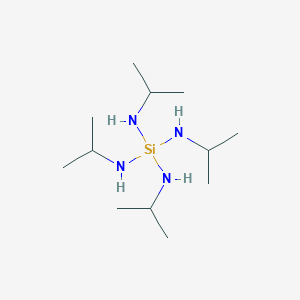
Silanetetramine, N,N',N'',N'''-tetrakis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- is a chemical compound with the molecular formula C12H32N4Si. It contains 49 atoms, including 32 hydrogen atoms, 12 carbon atoms, and 4 nitrogen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- involves several methods. One common approach is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of various derivatives. Industrial production methods often involve solvent-free reactions or fusion techniques to achieve high yields and purity .
Chemical Reactions Analysis
Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . The major products formed from these reactions are typically N-substituted cyanoacetamide compounds, which are valuable intermediates in the synthesis of biologically active heterocyclic moieties .
Scientific Research Applications
Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of complex organic compounds. In biology and medicine, it serves as a building block for the development of novel therapeutic agents. Industrially, it is utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- can be compared with other similar compounds such as Silanetetramine, N,N,N’,N’,N’‘,N’‘-hexamethyl-N’‘’-(1-methylethyl)- and Silanetetramine, N,N,N’,N’,N’‘,N’‘,n’‘’,n’‘’-octaethyl- . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of Silanetetramine, N,N’,N’‘,N’‘’-tetrakis(1-methylethyl)- lies in its specific substituents, which confer distinct reactivity and functionality .
Properties
CAS No. |
14970-96-8 |
|---|---|
Molecular Formula |
C12H32N4Si |
Molecular Weight |
260.49 g/mol |
IUPAC Name |
N-tris(propan-2-ylamino)silylpropan-2-amine |
InChI |
InChI=1S/C12H32N4Si/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-16H,1-8H3 |
InChI Key |
VNMBJNWLHSWTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N[Si](NC(C)C)(NC(C)C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


